![molecular formula C9H9NO2 B1589872 5-Hydroxy-1-methylindolin-2-one CAS No. 6062-24-4](/img/structure/B1589872.png)
5-Hydroxy-1-methylindolin-2-one
Overview
Description
Scientific Research Applications
Antiviral Activity
Indole derivatives, such as 5-Hydroxy-1-methylindolin-2-one, have been studied for their potential antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural flexibility of indole allows for the synthesis of various derivatives that can be optimized for antiviral activity.
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity for binding to multiple receptors. This characteristic makes indole derivatives, including 5-Hydroxy-1-methylindolin-2-one, candidates for anti-inflammatory drugs .
Anticancer Applications
Indole derivatives are being explored for their anticancer activities. The ability of these compounds to interact with biological targets relevant to cancer pathways suggests that 5-Hydroxy-1-methylindolin-2-one could be used in the development of new anticancer therapies .
Anti-HIV Effects
Research into indole derivatives has also included their use as anti-HIV agents. The indole structure can be modified to enhance its interaction with HIV-related proteins, potentially leading to effective treatments .
Antioxidant Effects
The indole scaffold is known for its antioxidant properties. Derivatives like 5-Hydroxy-1-methylindolin-2-one may help in neutralizing free radicals and protecting cells from oxidative stress .
Antimicrobial Activity
The broad-spectrum biological activities of indole derivatives extend to antimicrobial effects. These compounds can be designed to target various microbial pathogens, making them useful in treating infections .
Antitubercular Activity
Indole derivatives have shown promise in the treatment of tuberculosis. Their ability to inhibit the growth of Mycobacterium tuberculosis positions compounds like 5-Hydroxy-1-methylindolin-2-one as potential antitubercular agents .
Antidiabetic Potential
The diverse biological activities of indole derivatives also cover antidiabetic effects. By influencing pathways related to glucose metabolism, compounds such as 5-Hydroxy-1-methylindolin-2-one could be utilized in managing diabetes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-hydroxy-1-methylindolin-2-one, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which makes them useful in developing new therapeutic derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
properties
IUPAC Name |
5-hydroxy-1-methyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-10-8-3-2-7(11)4-6(8)5-9(10)12/h2-4,11H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPNUOIZFNVFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=CC(=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434823 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-1-methylindolin-2-one | |
CAS RN |
6062-24-4 | |
Record name | 2H-Indol-2-one, 1,3-dihydro-5-hydroxy-1-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20434823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-hydroxy-1-methyl-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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